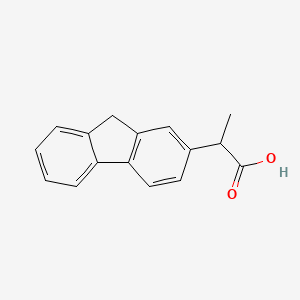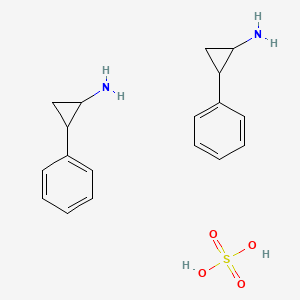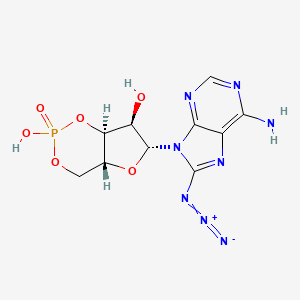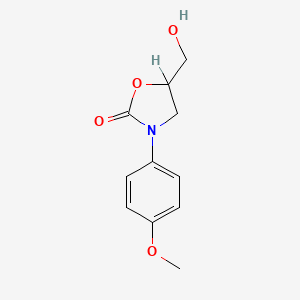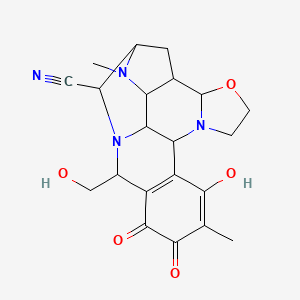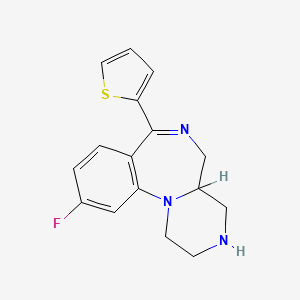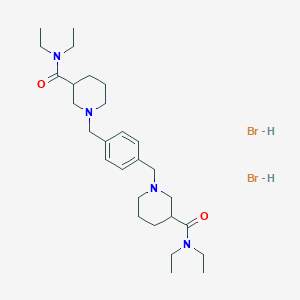![molecular formula C21H20FN3O2 B1198080 5-(4-fluorophenyl)-N-[2-(1-piperidinyl)phenyl]-4-oxazolecarboxamide](/img/structure/B1198080.png)
5-(4-fluorophenyl)-N-[2-(1-piperidinyl)phenyl]-4-oxazolecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-fluorophenyl)-N-[2-(1-piperidinyl)phenyl]-4-oxazolecarboxamide is an aromatic amide.
Applications De Recherche Scientifique
Synthesis and Application in Chemistry :
- A study by Kapples and Effland (1993) explored the synthesis of similar compounds, focusing on the nucleophilic aromatic fluoride displacement-cyclization process. This process is significant for developing piperidinyl derivatives and demonstrates the chemical versatility of such compounds (Kapples & Effland, 1993).
Neurobiological Research :
- Research by Piccoli et al. (2012) investigated the role of orexin receptors in compulsive food consumption. They studied compounds including SB-649868, which has structural similarities to the given compound. This research highlights the potential neurological applications of such compounds in understanding and potentially treating eating disorders (Piccoli et al., 2012).
Development of Radiotracers :
- A study by Katoch-Rouse and Horti (2003) explored the synthesis of radiotracers for studying cannabinoid receptors in the brain. They developed compounds structurally related to "5-(4-fluorophenyl)-N-[2-(1-piperidinyl)phenyl]-4-oxazolecarboxamide," which are significant in neuroimaging and studying brain receptor dynamics (Katoch-Rouse & Horti, 2003).
Investigation in Metabolic and Excretion Pathways :
- Research by Renzulli et al. (2011) on the compound SB-649868, which shares a similar structure, focused on its metabolism and disposition in humans. This study is crucial for understanding the pharmacokinetics and safety profile of such compounds (Renzulli et al., 2011).
Investigation in Antimicrobial and Antiviral Activities :
- A study by Desai et al. (2013) synthesized novel fluorine-containing compounds, including derivatives similar to the compound . These compounds showed significant antimicrobial activity, demonstrating their potential in combating microbial infections (Desai et al., 2013).
Propriétés
Nom du produit |
5-(4-fluorophenyl)-N-[2-(1-piperidinyl)phenyl]-4-oxazolecarboxamide |
|---|---|
Formule moléculaire |
C21H20FN3O2 |
Poids moléculaire |
365.4 g/mol |
Nom IUPAC |
5-(4-fluorophenyl)-N-(2-piperidin-1-ylphenyl)-1,3-oxazole-4-carboxamide |
InChI |
InChI=1S/C21H20FN3O2/c22-16-10-8-15(9-11-16)20-19(23-14-27-20)21(26)24-17-6-2-3-7-18(17)25-12-4-1-5-13-25/h2-3,6-11,14H,1,4-5,12-13H2,(H,24,26) |
Clé InChI |
KIRMGLGMDDHLCV-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(CC1)C2=CC=CC=C2NC(=O)C3=C(OC=N3)C4=CC=C(C=C4)F |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



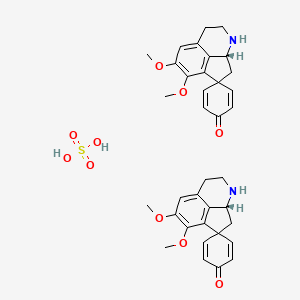
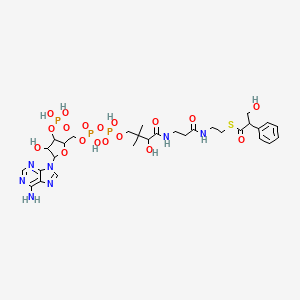
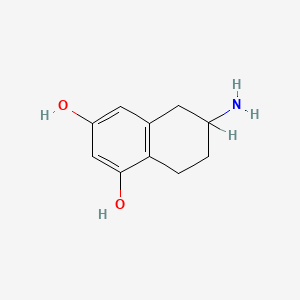
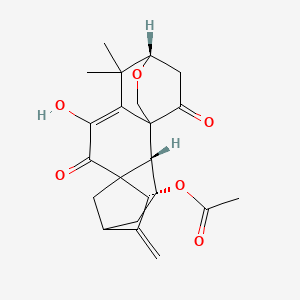
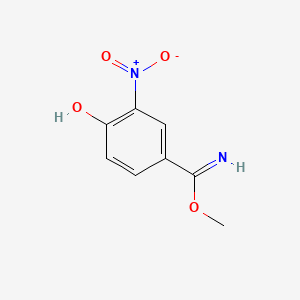
![Tert-butyl 2-[(1-hydroxy-2,2,5,5-tetramethylpyrrolidine-3-carbonyl)amino]-3-phenylpropanoate](/img/structure/B1198007.png)
